3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine
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Overview
Description
3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine is a compound that features a nitro group, a trifluoromethoxyphenyl group, and a pyridin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and other advanced technologies can help achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and trifluoromethoxyphenyl group can interact with enzymes or receptors, affecting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-amine
- 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-3-amine
Uniqueness
The uniqueness of 3-Nitro-5-(4-(trifluoromethoxy)phenyl)pyridin-4-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-nitro-5-[4-(trifluoromethoxy)phenyl]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFAXAKABONBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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